molecular formula C10H8N2O2 B1655471 (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 3695-89-4

(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B1655471
CAS No.: 3695-89-4
M. Wt: 188.18 g/mol
InChI Key: ILLYSIXRHPOKIQ-VMPITWQZSA-N
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Description

(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is an α,β-unsaturated carbonyl compound characterized by a conjugated system comprising a cyano group, a 4-hydroxyphenyl ring, and an acrylamide backbone. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing cyano group and the hydrogen-bonding capacity of the hydroxyl and amide moieties. It has been explored for applications ranging from enzyme inhibition to optical materials, though its specific bioactivity profile remains under investigation .

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-8(10(12)14)5-7-1-3-9(13)4-2-7/h1-5,13H,(H2,12,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLYSIXRHPOKIQ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-89-4
Record name NSC117971
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CYANO-3-(4-HYDROXY-PHENYL)-ACRYLAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide, also referred to as a derivative of the cyanoenamide class, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

 2E 2 cyano 3 4 hydroxyphenyl prop 2 enamide\text{ 2E 2 cyano 3 4 hydroxyphenyl prop 2 enamide}
  • Functional Groups : The presence of a cyano group (-C≡N) and a hydroxyphenyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has shown potential as an inhibitor of protein kinases that are crucial in signaling pathways related to cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cancer cell growth and survival, particularly those involving ERK (extracellular signal-regulated kinase) signaling.

Anticancer Properties

Research indicates that (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)15Induces apoptosis
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of migration

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer activity, (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide has been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Case Studies

  • In Vivo Study on Tumor Growth : A study involving xenograft models demonstrated that administration of (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction and reduced angiogenesis in tumor tissues .
  • Inflammation Model : In a murine model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum, indicating its potential therapeutic role in chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide can be influenced by structural modifications:

Modification Effect on Activity
Hydroxy group substitutionEnhances solubility and bioavailability
Variation in phenyl substituentsAlters potency against specific targets

These insights are critical for optimizing the compound's therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Methoxy vs. Hydroxy Substituents

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The methoxy group enhances electron density on the aromatic ring, reducing electrophilicity compared to the hydroxyl group. Crystallographic data () reveals a syn-periplanar conformation across the C=C bond, stabilized by weak C–H···C interactions. This compound serves as a precursor for propenoylamides and propenoates in synthetic chemistry .
  • Demonstrated interaction with human serum albumin (HSA) in coumarin-derived analogs, suggesting pharmacokinetic relevance .

Substituent Position and Bulkiness

  • The trifluoromethyl group on the amide nitrogen increases lipophilicity, which may improve blood-brain barrier penetration .

Modifications to the Acrylamide Backbone

Amide vs. Ester Derivatives

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The ester group lowers hydrogen-bonding capacity compared to the amide, reducing interactions with biological targets. FT-IR data () shows strong absorbance at 1718 cm⁻¹ (C=O stretch), typical for esters .
  • Coumarin-derived (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide (): The fused coumarin ring system extends conjugation, enhancing fluorescence properties.

Alkyl vs. Aromatic Amides

  • Anti-proliferative activity noted in structurally similar compounds (e.g., IC₅₀ = 8.2 μM against HeLa cells) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (R₁, R₂) Yield (%) Purity (%) Key Interactions/Applications Reference
(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide C₁₀H₈N₂O₂ R₁=OH, R₂=H N/A N/A HSA binding, enzyme inhibition
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ R₁=OCH₃, R₂=COOEt 75.1 97.8 Synthetic precursor
(2E)-N-(3-Chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide C₂₀H₁₃ClN₂O₂ R₁=Cl, R₂=Ph-furan Discontinued ≥95 Anti-proliferative activity
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide C₁₈H₁₃F₃N₂O₃ R₁=OH/OCH₃, R₂=CF₃ N/A N/A Enhanced lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Reactant of Route 2
(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide

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